Dodecyl D-glucoside
Overview
Description
Dodecyl D-glucoside is a type of surfactant with excellent cleansing, emulsifying, dispersing, solubilizing, wetting, permeating, foaming, and foam stabilizing abilities . It is resistant to acid, alkali, and electrolyte . It is a mild surfactant that can reduce the irritation of other surfactants . It is used in detergent and colloid research and micelle development .
Synthesis Analysis
Dodecyl D-glucoside can be synthesized from the corresponding sugar in a one-step procedure . The reaction was found to be fractional order with respect to the oxidant, reductant, and H2SO4 .
Molecular Structure Analysis
The molecular formula of Dodecyl D-glucoside is C18H36O6 . Its average mass is 348.475 Da and its monoisotopic mass is 348.251190 Da .
Chemical Reactions Analysis
Dodecyl D-glucoside has been used in the reaction of ascorbic acid with azure A chloride salt dye in acidic aqueous solution . The reaction rates have been enhanced in the presence of Dodecyl D-glucoside through the formation of several hydrogen bonds .
Physical And Chemical Properties Analysis
Dodecyl D-glucoside is a solid substance that is soluble in water . It has high surface-active properties, allowing a decrease in the surface tension to values below 25 mN/m at the critical micelle concentration .
Scientific Research Applications
Catalysis of Chemical Reactions
Dodecyl D-glucoside can act as a catalyst in chemical reactions. For example, it has been used to catalyze the reaction of ascorbic acid with azure A chloride salt dye in acidic aqueous solution . The reaction rates have been enhanced in the presence of Dodecyl D-glucoside through the formation of several hydrogen bonds .
Detergent and Colloid Research
Dodecyl D-glucoside is a classical nonionic amphiphile surfactant and is used in detergent and colloid research . It can be used to study the properties of micelles and other colloidal systems .
Membrane Protein Solubilization
Dodecyl D-glucoside is a non-ionic saccharide detergent used for the solubilization of membrane-bound proteins, such as G-Protein-Coupled Receptors, in their native state .
Reference Compound in Analysis Procedures
Dodecyl D-glucoside may be used as a reference compound in long-chain alkyl glucoside separation and analysis procedures .
Study of Reaction Mechanisms
The use of Dodecyl D-glucoside in reactions allows for the study of reaction mechanisms, particularly in pre-micellar and micellar phases .
Determination of Critical Micelle Concentration
Dodecyl D-glucoside can be used in the determination of critical micelle concentration under specific conditions .
Mechanism of Action
Target of Action
Dodecyl D-glucoside, also known as n-Dodecyl β-D-glucopyranoside, is a nonionic detergent . It primarily targets membrane-bound proteins , such as G-Protein-Coupled Receptors . These proteins play a crucial role in transmitting signals from outside the cell to the inside, influencing various cellular processes.
Mode of Action
Dodecyl D-glucoside interacts with its targets by solubilizing these membrane-bound proteins in their native state . This interaction results in an overall decrease in the lipid chain order of the skin barrier, as revealed by infrared spectroscopy .
Result of Action
The primary molecular effect of Dodecyl D-glucoside’s action is the solubilization of membrane-bound proteins, maintaining their native state . On a cellular level, it enhances the permeation and penetration of substances through the skin, acting as a skin permeation/penetration enhancer .
Action Environment
Dodecyl D-glucoside is resistant to acid, alkali, and electrolyte environments . It has no cloud point, indicating stability over a wide temperature range . Its action, efficacy, and stability can be influenced by these environmental factors. Furthermore, it has been found to have a reversible interaction with skin barrier lipids, suggesting that its effects can be modulated by removing it from the skin .
Safety and Hazards
properties
IUPAC Name |
(3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIDGJJWBIBVIA-IHAUNJBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893048 | |
Record name | Dodecyl D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27836-64-2, 110615-47-9 | |
Record name | Lauryl glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27836-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryl glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027836642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(laurylglucoside)-7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110615479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lauryl glucoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14746 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dodecyl D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl D-glucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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